Hexarelin acetate is classified as a growth hormone secretagogue, which is a compound that induces the secretion of growth hormone. It is derived from the natural peptide ghrelin but modified to enhance its stability and efficacy. The compound is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the peptide's structure and composition.
The synthesis of hexarelin acetate involves solid-phase peptide synthesis, a widely used method for producing peptides in a controlled manner. This process includes several key steps:
Common coupling reagents used in this synthesis include N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, which facilitate the formation of peptide bonds during the assembly process.
Hexarelin acetate primarily undergoes two types of chemical reactions:
The stability of hexarelin acetate under physiological conditions makes it an effective candidate for therapeutic applications.
Hexarelin acetate exerts its biological effects primarily through interaction with specific receptors in the body. It binds to the growth hormone secretagogue receptor 1a (GHS-R1a), leading to:
This mechanism highlights its potential role in metabolic regulation and tissue repair.
Hexarelin acetate exhibits several notable physical and chemical properties:
The compound's stability profile under various conditions makes it suitable for both laboratory research and potential therapeutic applications .
Hexarelin acetate has several applications in scientific research:
Hexarelin acetate (examorelin) emerged from systematic structure-activity studies during the 1980s–1990s aimed at developing synthetic growth hormone secretagogues (GHS). Mediolanum Farmaceutici pioneered its development (coded EP-23905/MF-6003) as a hexapeptide derivative of GHRP-6, with the structure His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂·CH₃CO₂H [4] [9]. The substitution of D-tryptophan with D-2-methyltryptophan significantly enhanced metabolic stability compared to earlier GHRPs, extending its half-life to ~55 minutes in humans [4]. Initial clinical trials confirmed its potent GH-releasing activity via intravenous, subcutaneous, intranasal, and oral routes, establishing it as a versatile research tool [2] [4]. Despite reaching Phase II trials for growth disorders and heart failure, it was never commercialized [4] [8].
Hexarelin belongs to the peptidic growth hormone secretagogue subclass, distinct from non-peptidic molecules like macimorelin. It shares structural homology with GHRP-6 but exhibits:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0